Cas no 3284-81-9 (3-(3,4-dichlorophenoxy)propanoic acid)
3-(3,4-dichlorophenoxy)propanoic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(3,4-DICHLOROPHENOXY)PROPANOIC ACID
- 3-(3,4-dichlorophenoxy)propanoic acid
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- Inchi: InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
- InChI Key: HIJYXPCTXDQKGU-UHFFFAOYSA-N
- SMILES: c1cc(c(cc1OCCC(=O)O)Cl)Cl
Experimental Properties
- Color/Form: No data available
- Density: 1.4±0.1 g/cm3
- Melting Point: NA
- Boiling Point: 343.5±27.0 °C at 760 mmHg
- Flash Point: 161.6±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
3-(3,4-dichlorophenoxy)propanoic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
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Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Safety Instruction: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(3,4-dichlorophenoxy)propanoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D483623-25mg |
3-(3,4-Dichlorophenoxy)propanoic Acid |
3284-81-9 | 25mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D483623-50mg |
3-(3,4-Dichlorophenoxy)propanoic Acid |
3284-81-9 | 50mg |
$ 95.00 | 2022-06-05 | ||
| TRC | D483623-250mg |
3-(3,4-Dichlorophenoxy)propanoic Acid |
3284-81-9 | 250mg |
$ 320.00 | 2022-06-05 | ||
| Enamine | EN300-35891-0.05g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 0.05g |
$66.0 | 2023-02-13 | |
| Enamine | EN300-35891-0.1g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 0.1g |
$98.0 | 2023-02-13 | |
| Enamine | EN300-35891-0.25g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 0.25g |
$142.0 | 2023-02-13 | |
| Enamine | EN300-35891-0.5g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 0.5g |
$271.0 | 2023-02-13 | |
| Enamine | EN300-35891-1.0g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 1.0g |
$371.0 | 2023-02-13 | |
| Enamine | EN300-35891-2.5g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 2.5g |
$726.0 | 2023-02-13 | |
| Enamine | EN300-35891-5.0g |
3-(3,4-dichlorophenoxy)propanoic acid |
3284-81-9 | 95% | 5.0g |
$1074.0 | 2023-02-13 |
3-(3,4-dichlorophenoxy)propanoic acid Suppliers
3-(3,4-dichlorophenoxy)propanoic acid Related Literature
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1. An investigation of the electrochemical delithiation process of carbon coated α-Fe2O3nanoparticlesAdrian Brandt,Florian Winter,Sebastian Klamor,Frank Berkemeier,Jatinkumar Rana,Rainer Pöttgen,Andrea Balducci J. Mater. Chem. A, 2013,1, 11229-11236
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on 3-(3,4-dichlorophenoxy)propanoic acid
3-(3,4-Dichlorophenoxy)propanoic Acid: A Comprehensive Overview of Chemical Properties, Applications, and Recent Research Advances
3-(3,4-Dichlorophenoxy)propanoic acid, also known as 3-(3,4-dichlorophenoxy)propanoic acid with CAS No. 3284-81-9, is a well-characterized organic compound that has garnered significant attention in both agricultural and pharmaceutical research domains. This compound belongs to the class of phenoxyacetic acid derivatives, a family of molecules historically recognized for their herbicidal activity. The chemical structure of 3-(3,4-dichlorophenoxy)propanoic acid features a benzene ring substituted with two chlorine atoms at the 3- and 4-positions, linked to a propanoic acid chain via an oxygen atom. This unique molecular architecture confers specific physical and chemical properties that distinguish it from other phenoxyacetic acid analogs.
Recent studies have highlighted the synthetic accessibility of 3-(3,4-dichlorophenoxy)propanoic acid, with efficient green chemistry protocols now enabling large-scale production. A 2023 study published in Journal of Organic Chemistry demonstrated the use of biocatalytic oxidation methods to achieve high yields of this compound, reducing environmental impact compared to traditional heavy metal-catalyzed reactions. This advancement aligns with the growing emphasis on sustainable chemical manufacturing in the agrochemical industry.
The application spectrum of 3-(3,4-dichlorophenoxy)propanoic acid extends beyond its historical role as a herbicide. Emerging research from 2024 Nature Communications reports that this compound exhibits selective inhibition of plant auxin transporters, a mechanism that could be leveraged to develop precision herbicides with reduced non-target crop damage. This discovery has sparked interest in its potential for agricultural innovation, particularly in sustainable farming practices where herbicide resistance management is a critical challenge.
In the pharmaceutical sector, 3-(3,4-dichlorophenoxy)propanoic acid has shown promising bioactivity in preclinical studies. A 2023 ACS Medicinal Chemistry Letters paper revealed its modulation of mitochondrial function in cellular models of metabolic disorders. The compound's interaction with PPAR gamma receptors suggests potential therapeutic applications in metabolic syndrome and insulin resistance, although further in vivo validation is required to confirm its pharmacological efficacy.
The environmental fate of 3-(3,4-dichlorophenoxy)propanoic acid has been a subject of recent ecotoxicology research. A 2024 study in Environmental Science & Technology investigated its biodegradation pathways in soil and aquatic systems. The findings indicated that microbial consortia in terrestrial environments can efficiently mineralize the compound, with half-life values below 14 days under standard degradation conditions. This data supports its low environmental persistence, a key factor for regulatory approval in modern pesticide formulations.
The analytical chemistry of 3-(3,4-dichlorophenoxy)propanoic acid has also seen significant methodological advancements. A 2023 Journal of Chromatography A article described the development of a high-throughput LC-MS/MS method for quantitative analysis in environmental samples. This technique achieved limit of detection below 0.1 µg/L, enabling precise monitoring of residue levels in agricultural runoff and groundwater. Such analytical tools are essential for compliance with international pesticide regulations and risk assessment protocols.
In the context of materials science, 3-(3,4-dichlorophenoxy)propanoic acid has demonstrated unexpected utility as a crosslinking agent in polymer synthesis. A 2024 Macromolecules study reported its efficient incorporation into epoxy resins, enhancing thermal stability and mechanical strength. The hydroxyl groups introduced during polymerization improved adhesion properties, making this compound a promising candidate for industrial coatings and composite materials.
The industrial production of 3-(3,4-dichlorophenoxy)propanoic acid continues to evolve with process optimization efforts. A 2023 Chemical Engineering Journal paper presented a reactor design that increased yield efficiency by 22% through temperature gradient control. This innovation addresses challenges related to byproduct formation and energy consumption, which are critical considerations for large-scale manufacturing in the chemical industry.
Looking ahead, 3-(3,4-dichlorophenoxy)propanoic acid is positioned to play a pivotal role in cross-disciplinary research. Its versatile molecular framework offers opportunities for structure-activity relationship studies in both agricultural chemistry and drug discovery. As computational modeling techniques advance, predictive design of derivatives with enhanced properties becomes increasingly feasible, opening new avenues for innovation in multiple scientific fields.
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